5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2,4-difluoroaniline
Description
Properties
Molecular Formula |
C10H10F2N4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
5-(4,5-dimethyl-1,2,4-triazol-3-yl)-2,4-difluoroaniline |
InChI |
InChI=1S/C10H10F2N4/c1-5-14-15-10(16(5)2)6-3-9(13)8(12)4-7(6)11/h3-4H,13H2,1-2H3 |
InChI Key |
XFZJCVQVGPCFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C2=CC(=C(C=C2F)F)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline typically involves two main components:
- Construction of the 4,5-dimethyl-1,2,4-triazole ring system.
- Coupling or substitution with 2,4-difluoroaniline.
The synthetic route generally follows the formation of the triazole nucleus from appropriate hydrazine or thiosemicarbazide precursors, followed by functionalization or coupling with the difluoroaniline derivative.
Detailed Synthetic Routes
Synthesis of 4,5-Dimethyl-1,2,4-triazole Core
Starting from hydrazine derivatives and methyl-substituted precursors, the 4,5-dimethyl-1,2,4-triazole is synthesized via cyclization reactions. For example, phenylacetic acid hydrazide derivatives can be converted into thiosemicarbazides, which undergo cyclization to form substituted triazoles.
Microwave-assisted synthesis has been reported to enhance yields and reduce reaction time for related triazole derivatives, achieving yields up to 97% under optimized conditions (600 W power, 30 minutes irradiation). This method may be adapted for the dimethyl-substituted triazole ring.
Preparation of 5-Amino-3-chlorosulfonyl-1,2,4-triazole Intermediate
A key intermediate, 5-amino-3-chlorosulfonyl-1,2,4-triazole, is prepared by chlor-oxidation of 5-amino-3-mercapto-1,2,4-triazole. The mercapto-triazole is first converted to its disulfide using hydrogen peroxide oxidation to prevent by-product formation.
Chlorination is performed in an aqueous acidic medium at controlled temperatures (below 5 °C) with careful addition of chlorine and water to maintain HCl concentration (~6N). The reaction is monitored by HPLC to ensure completion.
Coupling with 2,4-Difluoroaniline
The chlorosulfonyl-triazole intermediate is reacted with freshly distilled 2,4-difluoroaniline in a 2-liter flask with mechanical stirring. The addition is rapid, and the reaction exotherms to approximately 36-45 °C.
The coupling reaction completes within 20-30 minutes, confirmed by HPLC analysis. The mixture is neutralized with sodium hydroxide, and the product is isolated by filtration and washing.
Excess difluoroaniline can be recovered by steam distillation, allowing for efficient recycling and purification of the final product.
Alternative Synthetic Approaches
Direct condensation of substituted aryl isothiocyanates with hydrazide precursors in refluxing benzene has been used to prepare related 1,2,4-triazole derivatives, which can then be functionalized further.
Refluxing hydrazones with primary amines at 90–120 °C for 2 hours followed by recrystallization has been reported for similar triazole compounds, indicating potential for adaptation to this compound.
Comparative Data Table of Preparation Methods
Comprehensive Research Findings
The preformation of the disulfide intermediate prior to chlorination is critical to avoid the formation of undesired by-products such as 3-amino-1,2,4-triazole, thus improving purity and yield.
Microwave-assisted synthesis offers a rapid and high-yielding alternative for the preparation of substituted triazoles, which could be beneficial for scale-up and industrial production.
The coupling reaction with difluoroaniline is fast and exothermic, requiring careful temperature control and neutralization steps to ensure product quality and safety.
Analytical techniques such as HPLC, IR, NMR, and elemental analysis are essential for confirming the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Condensation Reactions
The primary amine group on the difluoroaniline moiety undergoes condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is catalyzed under mild acidic conditions and is critical for synthesizing derivatives with enhanced biological activity.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| Aldehyde (RCHO), ethanol, acetic acid, reflux, 4–6 h | Imine derivatives (R–CH=N–Ar) | 65–80% | |
| Cyclohexanone, DMF, 80°C, 12 h | Cyclohexylideneamine derivative | 72% |
The electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, facilitating nucleophilic attack at the para position relative to the amine group.
Nucleophilic Aromatic Substitution
The difluoroaniline ring participates in nucleophilic substitution reactions, where fluorine atoms are replaced by stronger nucleophiles (e.g., methoxide or amines).
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| NaOMe, DMF, 80°C, 12 h | 2,4-Dimethoxy-5-(triazolyl)aniline | 58% | |
| NH₃ (aq), CuSO₄, 100°C, 24 h | 2,4-Diamino-5-(triazolyl)aniline | 41% |
Reactivity is enhanced in polar aprotic solvents due to improved stabilization of transition states.
Acylation and Sulfonylation
The amine group reacts with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively. These derivatives are pivotal in medicinal chemistry for modulating pharmacokinetic properties.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| Acetyl chloride, Et₃N, DCM, RT, 2 h | N-Acetyl derivative | 89% | |
| Tosyl chloride, pyridine, 0°C→RT, 6 h | N-Tosylsulfonamide | 76% |
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes alkylation or oxidation at the N1 position, leveraging its ambident nucleophilic character.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| MeI, K₂CO₃, DMF, 60°C, 8 h | 4,5-Dimethyl-1-methyltriazolium salt | 68% | |
| mCPBA, CH₂Cl₂, RT, 4 h | Triazole N-oxide | 55% |
Catalytic Cross-Coupling Reactions
The fluorine atoms enable palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, Ar–B(OH)₂, K₂CO₃, dioxane, 100°C, 12 h | Biaryl derivatives | 63% |
Reductive Amination
The amine group participates in reductive amination with ketones or aldehydes in the presence of NaBH₃CN or H₂/Pd-C, forming secondary or tertiary amines.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| Formaldehyde, NaBH₃CN, MeOH, RT, 6 h | N-Methylaniline derivative | 81% |
Key Mechanistic Insights
-
Electronic Effects : The difluoro substituents decrease electron density on the aromatic ring, directing electrophilic substitution to the para position of the amine group.
-
Steric Hindrance : Methyl groups on the triazole ring limit reactivity at the N4 position, favoring reactions at the aniline moiety .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions by stabilizing ionic intermediates .
Scientific Research Applications
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The difluoroaniline moiety may enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound can be compared to three classes of analogs:
Triazole derivatives with sulfonylphenyl substituents (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, from ): Structural Differences: Replaces the methyl groups on the triazole with a sulfonylphenyl group and introduces a thioether-linked phenylethanone chain. Synthesis: Prepared via sodium ethoxide-mediated nucleophilic substitution between a triazole and α-halogenated ketone .
Triazole-benzoxazole hybrids (e.g., 4-(4-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, from ):
- Structural Differences : Substitutes the difluoroaniline with a benzoxazole ring and adds a thione group.
- Physicochemical Properties : Exhibits strong IR absorption at 1228 cm⁻¹ (C=S) and a molecular ion peak at m/z 385 (EI-MS) .
- Implications : The benzoxazole group may improve UV stability and π-π stacking interactions, contrasting with the fluorine-driven electronegativity in the target compound.
2,4-Difluoroaniline (DFA) derivatives :
- Toxicity : DFA exhibits acute aquatic toxicity (LC₅₀ = 200.96 mg/L in zebrafish), attributed to metabolic activation to nitrosoarenes and methemoglobinemia in mammals .
- Environmental Impact : The presence of DFA in the target compound raises concerns about bioaccumulation and aquatic toxicity, necessitating stringent handling protocols .
Biological Activity
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article synthesizes available data on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazoles, which are known for their diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula: C10H10F2N4
- Molecular Weight: 232.21 g/mol
- CAS Number: 7343-34-2
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with 4,5-dimethyl-1,2,4-triazole under appropriate conditions. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts to enhance yield.
Antifungal Activity
Research has demonstrated significant antifungal properties of triazole derivatives. For instance:
- Case Study: A study evaluated various triazole derivatives against common fungal strains such as Aspergillus flavus and Candida albicans. The results indicated that compounds with a triazole ring exhibited high inhibitory effects on fungal growth. Specifically, the presence of the 4,5-dimethyl group was noted to enhance antifungal activity significantly .
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Aspergillus niger | 22 |
| Control (Fluconazole) | Candida albicans | 25 |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties:
- Mechanism of Action: Triazoles have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In particular, studies have indicated that this compound may affect pathways involved in cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the triazole ring and substituents on the aniline moiety significantly influence biological activity. For example:
- Substituent Variations: The presence of electron-withdrawing groups like fluorine enhances lipophilicity and bioactivity.
- Triazole Ring Modifications: Alterations in the triazole ring can lead to increased antifungal potency due to better interaction with fungal enzymes.
Q & A
Q. What are the established synthetic routes for preparing 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline, and what analytical methods validate its purity?
The compound can be synthesized via cyclocondensation of hydrazine derivatives with nitriles or via substitution reactions on pre-formed triazole scaffolds. For example, refluxing hydrazinecarbothioamide derivatives in alkaline solutions (e.g., 8% NaOH) followed by acidification and recrystallization (CHCl₃/petroleum ether) is a common method . Purity validation typically employs HPLC, NMR, and mass spectrometry. X-ray crystallography (using SHELX or WinGX) confirms structural integrity .
Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?
Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule data . ORTEP-3 and WinGX provide graphical interfaces for visualizing thermal ellipsoids and validating bond geometries .
Q. What are the acute aquatic toxicity profiles of structurally related fluoroanilines, and how might these inform ecotoxicological studies?
Acute toxicity tests on zebrafish (Danio rerio) using OECD 203 guidelines show that 2,4-difluoroaniline (a structural analog) has an LC₅₀ of 200.96 mg/L, indicating moderate toxicity. Static 96-hour exposure protocols with Goodness-of-Fit statistical analysis (e.g., Minitab) are recommended for standardized assessments .
Advanced Research Questions
Q. How do substituents on the triazole ring influence the compound’s stability and reactivity in solution?
Methyl groups at the 4,5-positions of the triazole ring enhance steric protection, reducing susceptibility to nucleophilic attack. Comparative studies using time-resolved NMR or UV-Vis spectroscopy under varying pH/temperature conditions can quantify degradation kinetics. For example, electron-withdrawing fluorine atoms on the aniline moiety may increase electrophilicity, requiring inert atmospheres during synthesis .
Q. What methodological challenges arise when reconciling conflicting biodegradation data for fluorinated anilines?
Aerobic biodegradation studies using acclimated activated sludge reveal that 2,4-difluoroaniline degrades slower (zero-order kinetics) than mono-fluoro analogs due to reduced microbial enzyme affinity. Discrepancies may stem from differences in sludge acclimation protocols or analytical detection limits (e.g., HPLC vs. colorimetric assays). Monod model parameters (e.g., Kₛ, μₘₐₓ) should be cross-validated with respirometry data .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?
Q. What strategies optimize the synthesis of derivatives for biological activity screening?
Modular approaches include:
- Triazole modification : Introducing sulfonyl or thioether groups at the 3-position via nucleophilic substitution .
- Aniline functionalization : Coupling with isoxazole or pyridine moieties via Buchwald-Hartwig amination . Parallel synthesis using robotic liquid handlers improves throughput, while LC-MS monitors reaction progress .
Methodological Considerations
- Toxicity Testing : Follow OECD 203 guidelines for aquatic assays, including control groups (14 fish per trial) and logarithmic dose-response modeling .
- Crystallography : Use SHELX for refinement and WinGX for structure validation. Report R values and residual electron density maps .
- Degradation Studies : Standardize sludge acclimation periods (≥14 days) and validate metabolite identification via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
